molecular formula C19H18ClNO3 B11402351 N-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11402351
M. Wt: 343.8 g/mol
InChI Key: DATAZKQBEMVUNR-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative characterized by a benzofuran core substituted with methyl groups at positions 4 and 6, coupled with an acetamide linker to a 5-chloro-2-methoxyphenyl group.

Properties

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H18ClNO3/c1-11-6-12(2)19-13(10-24-17(19)7-11)8-18(22)21-15-9-14(20)4-5-16(15)23-3/h4-7,9-10H,8H2,1-3H3,(H,21,22)

InChI Key

DATAZKQBEMVUNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=C(C=CC(=C3)Cl)OC)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural Analogues and Pharmacological Profiles

    The compound’s structural uniqueness lies in its benzofuran core and substituted phenylacetamide group. Key comparisons with analogous compounds are outlined below:

    Compound Name Structural Differences Biological Activity Key Findings Reference
    2-(4,6-Dimethyl-1-Benzofuran-3-yl)-N-(2-Fluorophenyl)Acetamide (D038-0251) 2-Fluorophenyl substituent (vs. 5-chloro-2-methoxyphenyl) Screening compound (unreported specific activity) Used in high-throughput screening; structural similarity suggests potential anticancer or CNS activity.
    N-(2-(4-Chlorobenzoyl)Benzofuran-3-yl)-2-(Substituted)Acetamide Derivatives (e.g., 5i, 5c, 5f) 4-Chlorobenzoyl group on benzofuran; variable substituents on acetamide Anticonvulsant Compounds 5i and 5c showed anticonvulsant potency comparable to phenytoin (ED50 ~0.055–0.259 mmol/kg). Low neurotoxicity (ALD50 1.6–1.7 mmol/kg).
    N-(5-Chloro-2-Methoxyphenyl)-2-(Substituted Quinazoline-Sulfonyl)Acetamides (e.g., 38, 39, 40) Quinazoline-sulfonyl substituents (vs. benzofuran) Anticancer Compounds 38–40 exhibited IC50 values <10 µM against HCT-1, MCF7, and PC-3 cell lines.
    N-[5-(4-Methoxyphenyl)-Pyridin-2-yl]-2-{5-[2-(4-Methoxyphenyl)-Pyridin-3-yl][1,3,4]Oxadiazol-2-ylsulfanyl}-Acetamide (6e) Pyridine-oxadiazole-sulfanyl substituents Anticancer IC50 values of 4.6 µM (PANC-1) and 2.2 µM (HepG2), superior to 5-FU.

    Substituent Effects on Bioactivity

    • Benzofuran vs. Benzothiazole/Quinazoline Cores :
      • Benzofuran-based acetamides (e.g., D038-0251) are prioritized for CNS and anticancer applications due to lipophilic aromatic systems enhancing blood-brain barrier permeability .
      • Quinazoline-sulfonyl derivatives (e.g., 38–40) exhibit stronger anticancer activity, likely due to sulfonyl groups enhancing target binding (e.g., kinase inhibition) .
    • Halogen and Methoxy Substituents :
      • The 5-chloro-2-methoxy group in the target compound may enhance metabolic stability compared to 2-fluorophenyl (D038-0251), which could improve pharmacokinetics .
      • Chlorine substituents in acetamides (e.g., 5i) correlate with anticonvulsant efficacy by modulating sodium channel interactions .

    Mechanistic Insights

    • Anticancer Activity : Benzofuran-acetamide derivatives likely inhibit tyrosine kinases (e.g., MCF7 antiproliferative activity via ATP-binding site competition) .
    • Anticonvulsant Activity : Acetamides with cyclic amine substituents (e.g., piperidine in 5c) mimic phenytoin’s mechanism by stabilizing voltage-gated sodium channels in their inactivated state .

    Table 1: Anticancer Activity Comparison

    Compound Cell Line Tested IC50 (µM) Reference
    Target Compound* N/A N/A N/A
    6e (Pyridine-oxadiazole) PANC-1, HepG2 4.6, 2.2
    38 (Quinazoline-sulfonyl) HCT-1, MCF7 <10

    Table 2: Anticonvulsant Activity

    Compound ED50 (mmol/kg) ALD50 (mmol/kg) Reference
    Target Compound* N/A N/A N/A
    5i (Benzofuran-chlorobenzoyl) 0.055 1.604
    Phenytoin 0.044 0.53

    *Note: Direct pharmacological data for the target compound is absent in the provided evidence; tables reflect analogues.

    Biological Activity

    N-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

    The compound's chemical properties are critical for understanding its biological activity. Key properties include:

    PropertyValue
    Molecular Weight347.83 g/mol
    Boiling Point523.2 ± 50.0 °C (Predicted)
    Density1.279 ± 0.06 g/cm³ (Predicted)
    pKa13.01 ± 0.70 (Predicted)

    Anticancer Activity

    Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including A549 lung cancer cells. The results demonstrated a notable cytotoxic effect, with an IC50 value indicating effective inhibition of cell viability.

    Case Study: Anticancer Efficacy

    In a comparative study, the compound displayed superior cytotoxicity compared to standard chemotherapy agents like cisplatin. The following table summarizes the anticancer activity observed:

    CompoundCell LineIC50 (μM)Cell Viability (%)
    This compoundA54927.49 ± 1.9020.12 ± 3.88
    CisplatinA54915.34 ± 2.9834.47 ± 2.19

    This data suggests that the compound not only inhibits cancer cell growth but does so more effectively than some conventional treatments.

    The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth and proliferation.

    Structure–Activity Relationship (SAR)

    The structural features of the compound contribute significantly to its biological activity:

    • Chloro and Methoxy Substituents : These groups enhance solubility and bioavailability.
    • Benzofuran Core : Provides a scaffold that interacts with cellular targets effectively.

    Hemolytic and Thrombolytic Activity

    In addition to its anticancer properties, the compound has been evaluated for hemolytic and thrombolytic activities:

    Activity TypeResult (%)
    Hemolytic ActivityLow toxicity (0.1% - 23.4%)
    Thrombolytic PotentialModerate (up to 56.8%)

    These findings indicate that while the compound has therapeutic potential, careful consideration of its hemolytic properties is necessary for clinical applications.

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